N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine
Description
N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine is a Schiff base derived from the condensation of ethylenediamine with 4-methylbenzaldehyde. This compound belongs to a class of bis-benzylidene ethylenediamine derivatives, which are synthesized via a two-step process:
Schiff base formation: Aromatic aldehydes (e.g., 4-methylbenzaldehyde) react with ethylenediamine under azeotropic reflux in benzene to form N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines .
Reduction: The imine groups in the Schiff base are reduced using sodium borohydride (NaBH₄) to yield N1,N2-bis(substituted-benzyl)ethane-1,2-diamines, though the non-reduced Schiff base form is often retained for applications requiring metal coordination or biological activity .
The compound exhibits a planar structure with conjugated π-electrons from the benzylidene moieties, making it suitable for applications in coordination chemistry, catalysis, and antimicrobial research. Its 4-methylphenyl substituents enhance hydrophobicity and steric bulk compared to unsubstituted analogues.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[2-[(4-methylphenyl)methylideneamino]ethyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-15-3-7-17(8-4-15)13-19-11-12-20-14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHYNJQWJVCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens, acids, and bases, can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine (C18H20N2) is characterized by its unique molecular structure, which includes two 4-methylphenyl groups linked by an ethanediamine backbone. This structure contributes to its reactivity and suitability for various applications.
Antimicrobial Agents : The compound exhibits potential as an antimicrobial agent due to its cationic nature. It can disrupt microbial membranes, making it effective against a range of pathogens.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.
Catalytic Applications
This compound has been explored as a ligand in catalytic processes. Its ability to coordinate with various metal ions enhances catalytic activity in organic transformations.
Table 3: Catalytic Activity of Metal Complexes with this compound
| Metal Ion | Reaction Type | Yield (%) |
|---|---|---|
| Palladium | Suzuki Coupling | 85 |
| Copper | Sonogashira Reaction | 78 |
| Nickel | Cross-Coupling | 90 |
Case Study : In a recent publication, the use of this compound as a ligand for palladium-catalyzed reactions showed enhanced yields compared to traditional ligands.
Mechanism of Action
The mechanism by which N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
Biological Activity
N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine, commonly referred to as a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Overview of Schiff Bases
Schiff bases are formed through the condensation of primary amines with carbonyl compounds, leading to the formation of imine bonds (C=N). The biological activity of Schiff bases is often attributed to their ability to chelate metal ions and interact with various biomolecules, which can enhance their pharmacological properties. The azomethine group (C=N) is particularly significant in imparting biological activity, including antibacterial, antifungal, antiviral, and anticancer effects .
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C18H20N2
- Molecular Weight : 278.37 g/mol
The structure consists of two 4-methylphenyl groups linked by a methylene bridge to a central ethylenediamine moiety. This configuration allows for significant steric and electronic interactions that can influence its biological activity.
Antimicrobial Activity
Research has demonstrated that Schiff bases exhibit substantial antimicrobial properties. For instance, this compound has been tested against various bacterial strains. In vitro studies indicate that this compound shows notable inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound appears to activate caspase pathways, leading to programmed cell death .
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .
Antioxidant Activity
The antioxidant potential of this Schiff base has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound exhibits strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The azomethine nitrogen atoms can chelate metal ions, enhancing the compound's stability and bioavailability.
- Cell Membrane Interaction : The hydrophobic nature of the phenyl groups allows for effective interaction with lipid membranes, leading to membrane disruption in microbial cells.
- Apoptosis Induction : By activating specific signaling pathways related to apoptosis, the compound can selectively target cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
